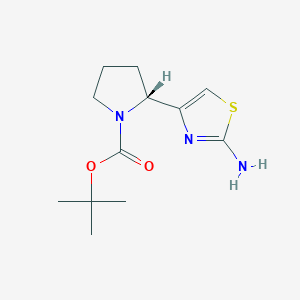
5-cyclopropyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1,3-oxazolidine: is a heterocyclic organic compound featuring a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The cyclopropyl group attached to the oxazolidine ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1,3-oxazolidine typically involves the reaction of cyclopropylamine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the condensation of cyclopropylamine with formaldehyde, leading to the formation of the oxazolidine ring under mild acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of cyclopropylamine and formaldehyde in the presence of a catalyst, followed by purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the oxazolidine ring can yield amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed:
Oxidation: Oxazolidinones.
Reduction: Amines and alcohols.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
Chemistry: 5-Cyclopropyl-1,3-oxazolidine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique ring structure makes it a valuable building block for creating diverse chemical entities .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can serve as probes to investigate biological pathways and mechanisms .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
5-Cyclopropyl-1,3-oxazolidinone: Similar in structure but with an additional carbonyl group, making it more reactive in certain chemical reactions.
5-Cyclopropyl-1,3-oxazine: Contains an additional nitrogen atom, leading to different chemical and biological properties.
5-Cyclopropyl-1,3-oxazole: Features a different ring structure with an oxygen and nitrogen atom, resulting in distinct reactivity and applications.
Uniqueness: 5-Cyclopropyl-1,3-oxazolidine is unique due to its specific ring structure and the presence of the cyclopropyl group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1784486-44-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



